

Quinazoline-7-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Quinazoline-7-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid framework and multiple points for substitution allow for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design. Among its many derivatives, **quinazoline-7-carboxylic acid** and its analogs are emerging as a particularly promising platform for the development of novel therapeutics targeting a range of diseases, from inflammation and cardiovascular disorders to cancer.[3][4]

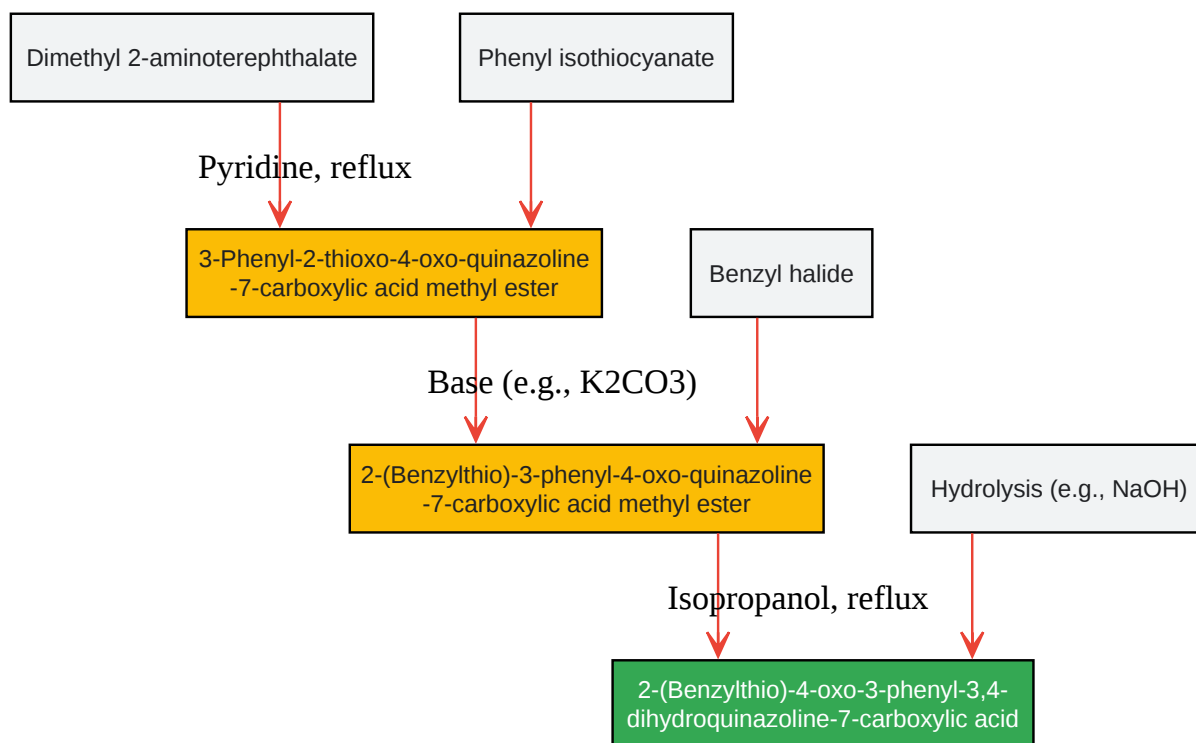
This technical guide provides a comprehensive overview of the **quinazoline-7-carboxylic acid** scaffold, detailing its synthesis, biological activities with a focus on enzyme inhibition, and the underlying signaling pathways. It aims to serve as a resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.

Synthesis of the Quinazoline-7-Carboxylic Acid Scaffold

The construction of the **quinazoline-7-carboxylic acid** core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives. One key precursor is 2-aminoterephthalic acid or its esters.

A representative synthetic pathway to a key intermediate, 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, begins with dimethyl 2-aminoterephthalate. This is followed by the formation of a thioxoquinazoline intermediate, which can then be further modified.

General Synthetic Workflow



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Caption: General workflow for the synthesis of 2-substituted-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid.

Key Experimental Protocols

Synthesis of 3-Phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one-7-carboxylic acid methyl ester

This protocol is adapted from the synthesis of related quinazolinone derivatives.

- Reactants: Dimethyl 2-aminoterephthalate and phenyl isothiocyanate.

- Procedure: A mixture of dimethyl 2-aminoterephthalate and phenyl isothiocyanate is refluxed in pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified to yield the 2-thioxoquinazoline intermediate.^[5]

Synthesis of 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydro**quinazoline-7-carboxylic Acid**

This protocol details the S-alkylation and subsequent hydrolysis to obtain the final carboxylic acid.

- Step 1: S-Alkylation: The 2-thioxoquinazoline intermediate is dissolved in a suitable solvent like dimethylformamide (DMF), and a base such as anhydrous potassium carbonate is added. The mixture is stirred, followed by the addition of the desired benzyl halide (e.g., 2-chlorobenzyl chloride). The reaction is refluxed for several hours. After cooling, the mixture is poured into ice-cold water to precipitate the S-alkylated product, which is then filtered and recrystallized.^[6]
- Step 2: Hydrolysis: The resulting ester is dissolved in a solvent mixture such as isopropanol and a 20% sodium hydroxide (NaOH) solution. The mixture is heated under reflux for approximately 2 hours. After completion, the reaction mixture is diluted with water and acidified with acetic acid. The precipitated solid, the final carboxylic acid product, is then filtered and dried.

Synthesis of Quinazolinone-7-carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of amides.

- Reactants: The synthesized **quinazoline-7-carboxylic acid** derivative and an appropriate amine.
- Procedure: The carboxylic acid derivative and 1,1'-carbonyldiimidazole (CDI) are heated under reflux in anhydrous dioxane for about 45 minutes. The desired amine is then added, and the mixture is refluxed for an additional 2 hours. The reaction mixture is then diluted with water, and the precipitated solid is filtered. The crude product is purified by flash chromatography on silica gel to yield the final amide derivative.^[3]

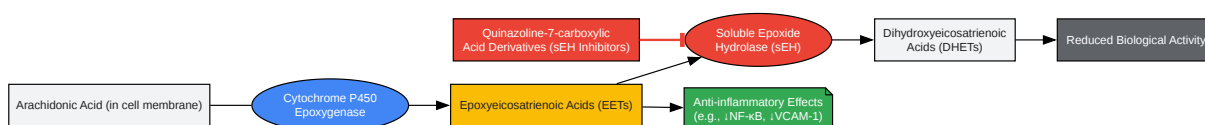
Biological Activity and Therapeutic Applications

The **quinazoline-7-carboxylic acid** scaffold has been primarily explored for its potent enzyme inhibitory activity, particularly against soluble epoxide hydrolase (sEH), and has shown potential in anticancer and antimicrobial applications.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).^{[7][8]} By inhibiting sEH, the levels of beneficial EETs are increased, which presents a promising therapeutic strategy for managing inflammation, cardiovascular diseases, and pain.^{[3][4]}

Signaling Pathway of sEH in Inflammation



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Caption: The role of sEH in the metabolism of EETs and its inhibition by **quinazoline-7-carboxylic acid** derivatives.

Quantitative Data: sEH Inhibition

A series of quinazolinone-7-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human soluble epoxide hydrolase. The structure-activity relationship (SAR) studies indicate that the nature of the amide group and substitutions on the benzylthio moiety at the 2-position significantly influence inhibitory potency.^[5]

Compound ID	R (Amide Substitution)	X (Benzyl Substitution)	IC ₅₀ (μM) for sEH[5]
34	Neopentyl	2-Cl	0.31
35	Neopentyl	3-Cl	0.30
37	Neopentyl	2-CF ₃	0.66
43	2-Methylbenzyl	3-Cl	0.38
13	Isopropyl	4-CF ₃	1.0
14	Isopropyl	2-Cl	4.5
46	Isopropyl	2-Cl (N ³ -H)	1.5

Note: The core structure for these compounds is a 2-(benzylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

The inhibitory activity of compounds against sEH can be determined using a fluorometric assay.

- Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.
- Procedure:
 - The sEH enzyme is incubated with the test compound at various concentrations for a short period (e.g., 5 minutes) at 30°C in a sodium phosphate buffer.
 - The non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is added to initiate the reaction.
 - The increase in fluorescence is monitored kinetically over time using a plate reader (e.g., Ex/Em: 362/460 nm).

- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Anticancer and Antimicrobial Potential

While less explored for the specific 7-carboxylic acid substitution, the broader quinazoline and quinazolinone classes are well-established as potent anticancer and antimicrobial agents.[10][11][12]

- **Anticancer Activity:** Many quinazoline derivatives function as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers.[1][9] The general quinazoline scaffold is a key component of approved EGFR inhibitors like gefitinib and erlotinib. While specific data for **quinazoline-7-carboxylic acid** derivatives as kinase inhibitors is limited in the current literature, the scaffold's inherent ability to fit into ATP-binding pockets suggests this is a promising area for future exploration.
- **Antimicrobial Activity:** Quinazolinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][7] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The introduction of a carboxylic acid at the 7-position could modulate the solubility and cell permeability of these compounds, potentially enhancing their antimicrobial efficacy.

Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for sEH inhibitors, several SAR trends can be identified:

- **Amide Moiety:** The conversion of the 7-carboxylic acid to an amide is crucial for sEH inhibitory activity. The nature of the amide substituent significantly impacts potency, with bulky yet flexible groups like neopentyl showing high efficacy.[5]
- **Substitution at N-3:** A free NH at the 3-position of the quinazoline ring appears to be preferred for sEH inhibition over a substituted N-phenyl group.[5]

- Substitution at C-2: A substituted benzylthio group at the 2-position is a key feature. The position and nature of the substituent on the benzyl ring (e.g., chloro, trifluoromethyl) fine-tune the inhibitory activity.[5]

The **quinazoline-7-carboxylic acid** scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. While its application as an sEH inhibitor is the most well-documented, its potential in oncology and infectious diseases warrants further investigation. Future research should focus on:

- Expanding the diversity of substituents at the 2, 3, and 7-positions to explore other biological targets.
- Investigating the role of the 7-carboxylic acid group in modulating pharmacokinetic properties such as solubility and membrane permeability.
- Exploring the potential of this scaffold in the design of inhibitors for other enzyme families, such as kinases and proteases.

By leveraging the synthetic tractability and favorable pharmacological profile of the **quinazoline-7-carboxylic acid** core, medicinal chemists are well-positioned to develop innovative and effective treatments for a wide range of human diseases.

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